N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-14-6-2-3-7-15(14)21(28)23-12-13-29-19-11-10-18-24-25-20(27(18)26-19)16-8-4-5-9-17(16)22/h2-11H,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOLNWDWHZYCIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar triazole nucleus have been found to interact with a variety of enzymes and receptors. This suggests that N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide may also interact with multiple targets.
Mode of Action
Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, leading to diverse biological activities. This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds, it is likely that this compound affects multiple pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The [1,2,4]triazolo[4,3-b]pyridazine core is shared among analogs, but substitutions at the 3-, 6-, and 8-positions dictate functional differences:
Substituent Impact on Physicochemical Properties
- Chlorophenyl vs.
- Benzamide vs. Sulfonamide : The 2-methylbenzamide chain in the target compound differs from sulfonamide-linked analogs (e.g., sulphonamides in ), which may alter hydrogen-bonding capacity and target selectivity .
- Ether vs. Thioether Linkers : describes a thioacetic acid linker in a triazolo-pyridazine analog, which could enhance metabolic stability compared to the target’s ether chain .
Data Tables
Table 1: Structural and Physical Properties of Key Analogs
| Compound | Molecular Weight | Melting Point (°C) | Solubility (Predicted) | Notable Features |
|---|---|---|---|---|
| Target Compound | ~450.9* | Not reported | Low (logP ~3.5) | 2-Chlorophenyl, benzamide |
| E-4b | 433.4 | 253–255 | Moderate (carboxylic acid) | Pyrazole-triazolo fusion |
| C1632 | 297.3 | Not reported | High (logP ~2.1) | Methyl-phenylacetamide |
| Vitas-M STK651245 | 376.3 | Not reported | Low (logP ~4.0) | Trifluoromethyl, indole |
*Calculated based on formula.
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